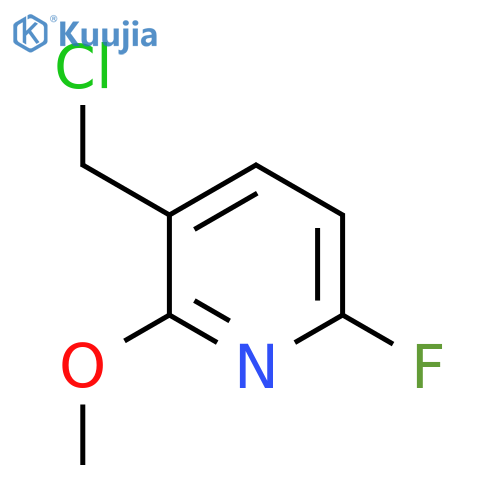Cas no 1807211-21-7 (3-Chloromethyl-6-fluoro-2-methoxypyridine)

1807211-21-7 structure
商品名:3-Chloromethyl-6-fluoro-2-methoxypyridine
CAS番号:1807211-21-7
MF:C7H7ClFNO
メガワット:175.587984323502
CID:4902766
3-Chloromethyl-6-fluoro-2-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-Chloromethyl-6-fluoro-2-methoxypyridine
- 3-(Chloromethyl)-6-fluoro-2-methoxypyridine
-
- インチ: 1S/C7H7ClFNO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3
- InChIKey: UKQKOFRAPYBNOU-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC=C(N=C1OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 125
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 22.1
3-Chloromethyl-6-fluoro-2-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010184-250mg |
3-Chloromethyl-6-fluoro-2-methoxypyridine |
1807211-21-7 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029010184-1g |
3-Chloromethyl-6-fluoro-2-methoxypyridine |
1807211-21-7 | 95% | 1g |
$2,923.95 | 2022-03-31 |
3-Chloromethyl-6-fluoro-2-methoxypyridine 関連文献
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
5. Back matter
1807211-21-7 (3-Chloromethyl-6-fluoro-2-methoxypyridine) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
